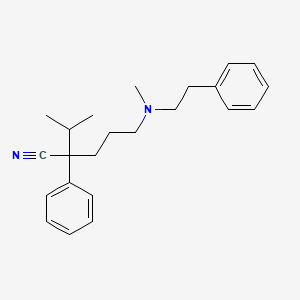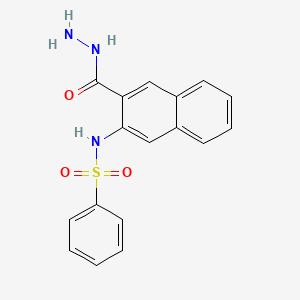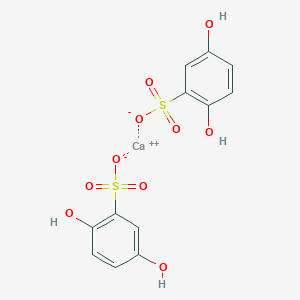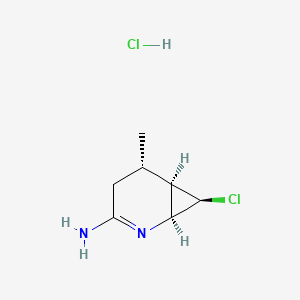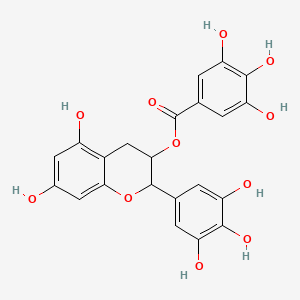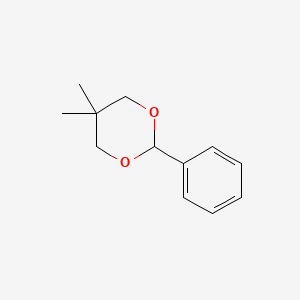
1,3-Dioxane, 5,5-dimethyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 5,5-dimethyl-2-phenyl- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The compound 1,3-Dioxane, 5,5-dimethyl-2-phenyl- has been utilized in various synthesis processes. For example, its hydrogenation to 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper-loaded catalysts has been explored, demonstrating effective catalyst systems for this reaction (Paczkowski & Hölderich, 1997). Additionally, its gas phase hydrogenation to 3-alkoxy-2,2-dimethyl-propan-1-ols using similar catalysts highlights its role in producing valuable organic compounds (Paczkowski & Hölderich, 1997).
Structural and Conformational Studies
Significant research has been conducted on the structural and conformational aspects of derivatives of 1,3-Dioxane, 5,5-dimethyl-2-phenyl-. Studies involve using NMR spectroscopy and X-ray structural analysis to investigate its structure, such as in the case of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, highlighting its chair conformation and solvation shell characteristics (Khazhiev et al., 2021). Similar studies have been done on other derivatives, contributing to the understanding of their molecular behavior (Khazhiev et al., 2018), (Khazhiev et al., 2019).
Applications in Fine Organic Synthesis
1,3-Dioxane, 5,5-dimethyl-2-phenyl- and its derivatives have shown potential as reagents in fine organic synthesis. For instance, their reactions with various compounds have been explored to synthesize new organic materials with potential bactericidal properties (Kuznetsov & Brusilovskii, 2001).
Polymerization and Material Science
This compound has also been employed in material science, particularly in the polymerization process. The copolymerization of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with other compounds like dimethyl terephthalate has been investigated to create polyesters with specific properties, showcasing its utility in producing thermoset polyesters (Kriegel et al., 1998).
Eigenschaften
CAS-Nummer |
776-88-5 |
|---|---|
Produktname |
1,3-Dioxane, 5,5-dimethyl-2-phenyl- |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
5,5-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-12(2)8-13-11(14-9-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI-Schlüssel |
VUJMMVJKRWURKX-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
776-88-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,3-Dioxane, 5,5-dimethyl-2-phenyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



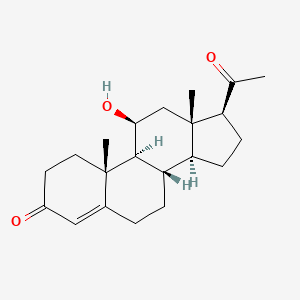
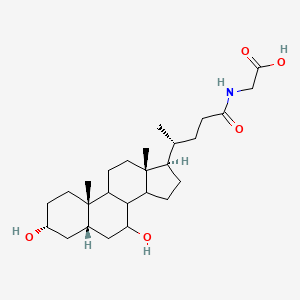
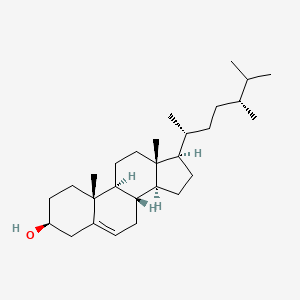
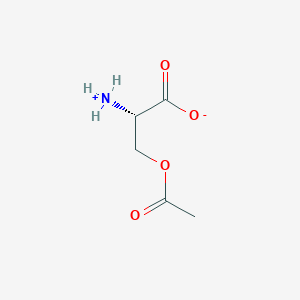
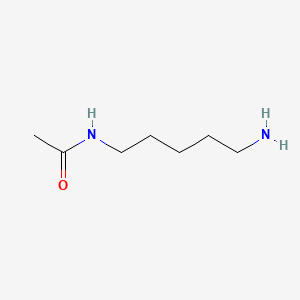
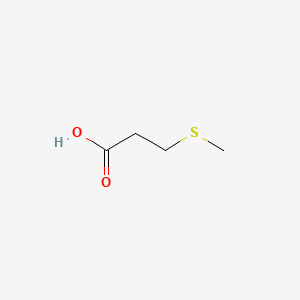
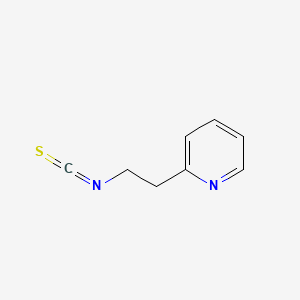
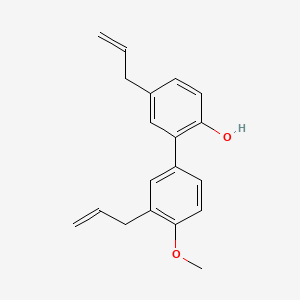
![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
